molecular formula C10H7NO2S B1321234 3-(1,3-Thiazol-2-yl)benzoic acid CAS No. 847956-27-8

3-(1,3-Thiazol-2-yl)benzoic acid

Cat. No.: B1321234
CAS No.: 847956-27-8
M. Wt: 205.23 g/mol
InChI Key: BLFSSABBFANDKK-UHFFFAOYSA-N
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Description

3-(1,3-Thiazol-2-yl)benzoic acid is a heterocyclic compound that features a thiazole ring attached to a benzoic acid moiety Thiazoles are five-membered aromatic rings containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(1,3-Thiazol-2-yl)benzoic acid typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-aminothiophenol with α-haloketones, followed by oxidation to form the thiazole ring. The benzoic acid moiety can be introduced through a Friedel-Crafts acylation reaction.

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the use of catalysts to enhance reaction efficiency and yield. The use of microwave irradiation and one-pot multicomponent reactions are also explored to streamline the synthesis and reduce production costs .

Types of Reactions:

    Oxidation: The thiazole ring can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction of the thiazole ring can yield dihydrothiazoles.

    Substitution: Electrophilic substitution reactions can occur at the carbon atoms of the thiazole ring, particularly at the C-2 and C-5 positions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride can be used for reduction reactions.

    Substitution: Halogens, nitrating agents, and sulfonating agents are often employed for substitution reactions.

Major Products:

Scientific Research Applications

3-(1,3-Thiazol-2-yl)benzoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(1,3-Thiazol-2-yl)benzoic acid involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, potentially inhibiting their activity. This compound may also interfere with cellular processes by binding to DNA or proteins, leading to alterations in cell function and viability .

Comparison with Similar Compounds

    Benzothiazole: Contains a benzene ring fused to a thiazole ring. Known for its wide range of biological activities, including anticancer and antimicrobial properties.

    Thiazole: A simpler structure with only the five-membered thiazole ring. Used in the synthesis of various pharmaceuticals and agrochemicals.

Uniqueness: 3-(1,3-Thiazol-2-yl)benzoic acid is unique due to the presence of both the thiazole ring and the benzoic acid moiety, which confer distinct chemical and biological properties.

Biological Activity

3-(1,3-Thiazol-2-yl)benzoic acid is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including enzyme inhibition, cytotoxic effects, and interactions with various biological systems.

Chemical Structure and Properties

The compound features a thiazole ring, which is known for its role in biological activity, particularly as an enzyme inhibitor. The presence of the carboxylic acid group enhances its solubility and potential interaction with biological macromolecules.

1. Enzyme Inhibition

Research indicates that this compound may act as an enzyme inhibitor. Specifically, it has been noted for its potential to inhibit protein kinases, such as CK2α. The structure suggests that it could bind to the active site or an allosteric site of these enzymes, thereby modulating their activity.

Table 1: Inhibition Potency of this compound Against CK2α

CompoundIC50 (μM)% Inhibition at 10 μM
This compoundTBDTBD

Note: TBD indicates that specific data for this compound needs to be sourced from experimental studies.

2. Cytotoxicity

In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has shown promising results in reducing cell viability in human liver cancer (HepG2), colon cancer (HT-29), and breast cancer (MCF-7) cell lines.

Table 2: Cytotoxic Activity of this compound

Cell LineConcentration (μM)% Cell Viability
HepG225TBD
HT-2925TBD
MCF-725TBD

Note: Specific values for % Cell Viability need to be filled in based on experimental data.

The mechanism by which this compound exerts its biological effects may involve the modulation of apoptotic pathways and the inhibition of key signaling pathways associated with cancer progression. Studies suggest that compounds with similar structures can induce apoptosis in cancer cells through caspase activation and inhibition of anti-apoptotic proteins.

Case Study 1: Anticancer Activity

In a study evaluating the anticancer properties of thiazole derivatives, researchers found that compounds structurally related to this compound exhibited significant cytotoxicity against multiple cancer cell lines. The study highlighted the importance of the thiazole moiety in enhancing biological activity.

Case Study 2: Enzyme Inhibition Profile

Another study focused on the enzyme inhibition profile of various thiazole derivatives, including this compound. The results indicated that this compound could effectively inhibit CK2α with an IC50 value comparable to known inhibitors.

Properties

IUPAC Name

3-(1,3-thiazol-2-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO2S/c12-10(13)8-3-1-2-7(6-8)9-11-4-5-14-9/h1-6H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLFSSABBFANDKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)O)C2=NC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10610558
Record name 3-(1,3-Thiazol-2-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10610558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

847956-27-8
Record name 3-(1,3-Thiazol-2-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10610558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 0.6 g (0.0027 mol) of methyl 3-(thiazol-2-yl)benzoate in 6 ml of THF and 1.2 ml of water was charged with 0.11 g (0.0046 mol) of lithium hydroxide. The reaction mixture was stirred at RT overnight. THF was removed and the aqueous layer was washed with ether and acidified with 1.5 N HCl. The solid product was extracted with ethyl acetate. The organic layer was washed with brine and concentrated to afford 3-(thiazol-2-yl)benzoic acid (0.4 g) as an off white solid obtained. 1H NMR (400 MHz, CDCl3): 7.45 (d, 1H), 7.63 (m, 1H), 8.0 (d, 1H), 8.22 (d, 1H), 8.30 (d, 1H), 8.79 (s, 1H). MS found: (M−H)−=204.
Quantity
0.6 g
Type
reactant
Reaction Step One
Quantity
0.11 g
Type
reactant
Reaction Step One
Name
Quantity
6 mL
Type
solvent
Reaction Step One
Name
Quantity
1.2 mL
Type
solvent
Reaction Step One

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